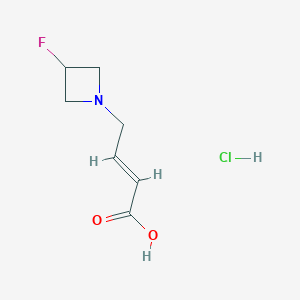
(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride is a synthetic organic compound characterized by the presence of a fluoro-substituted azetidine ring and a butenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Butenoic Acid Moiety: This can be synthesized through various methods, including the Wittig reaction or Heck coupling.
Combination of the Two Moieties: The final step involves coupling the fluoroazetidine and butenoic acid moieties under suitable conditions, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials with unique properties.
作用机制
The mechanism of action of (2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may contribute to the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2E)-4-(3-chloroazetidin-1-yl)but-2-enoic acid hydrochloride
- (2E)-4-(3-bromoazetidin-1-yl)but-2-enoic acid hydrochloride
- (2E)-4-(3-iodoazetidin-1-yl)but-2-enoic acid hydrochloride
Uniqueness
(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.
属性
分子式 |
C7H11ClFNO2 |
|---|---|
分子量 |
195.62 g/mol |
IUPAC 名称 |
(E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H10FNO2.ClH/c8-6-4-9(5-6)3-1-2-7(10)11;/h1-2,6H,3-5H2,(H,10,11);1H/b2-1+; |
InChI 键 |
VQCSDKDCFHXENX-TYYBGVCCSA-N |
手性 SMILES |
C1C(CN1C/C=C/C(=O)O)F.Cl |
规范 SMILES |
C1C(CN1CC=CC(=O)O)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11762479.png)

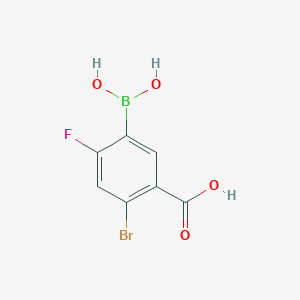

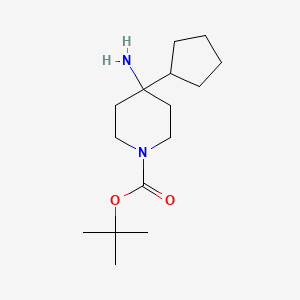
![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B11762519.png)




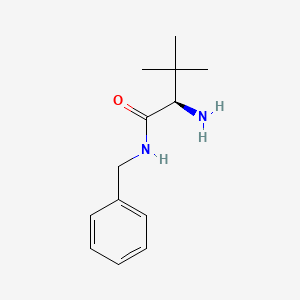
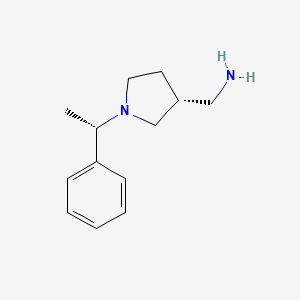
![Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate](/img/structure/B11762551.png)

